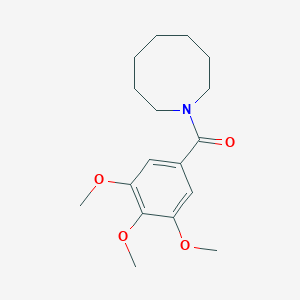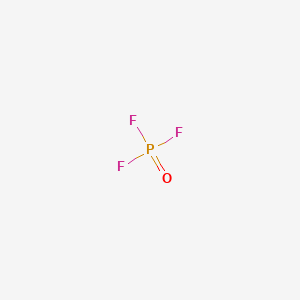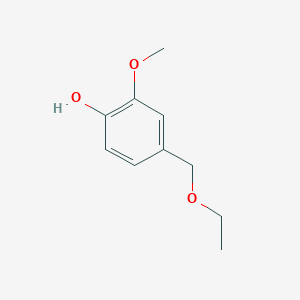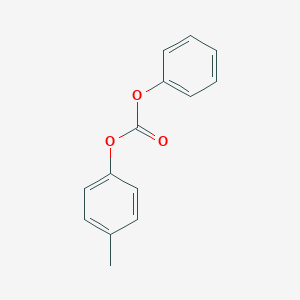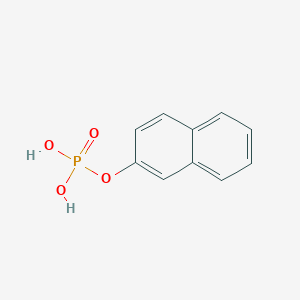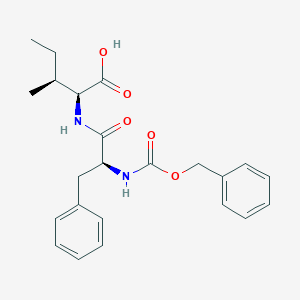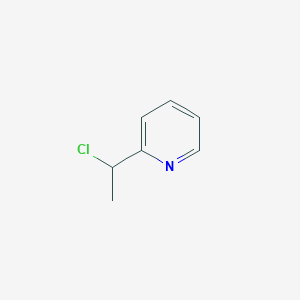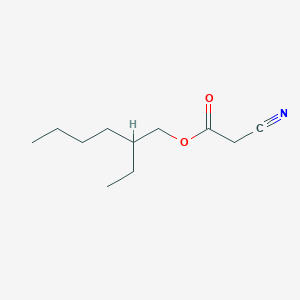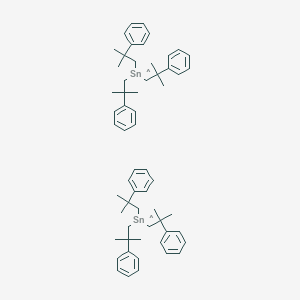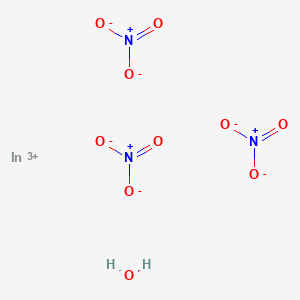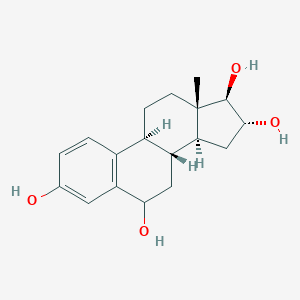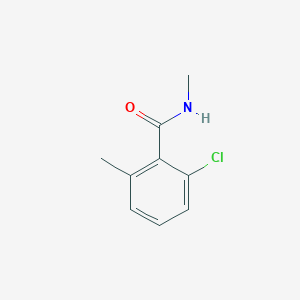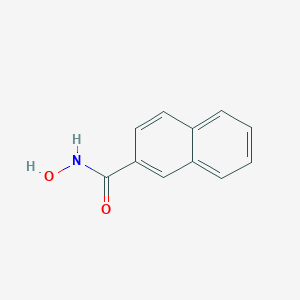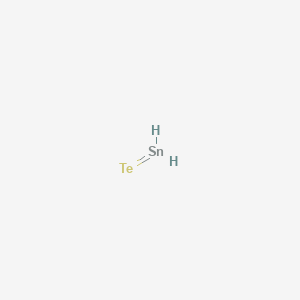
Tellanylidenestannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tellanylidenestannane, also known as Tin (II) Telluride, is a chemical compound with the molecular formula SnTe. It is a grey solid with a melting point of 780°C and a molecular weight of 246.310. This compound is known for its unique properties and applications in various fields, including semiconductors and thermoelectric materials .
Applications De Recherche Scientifique
Tellanylidenestannane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other tin and tellurium compounds.
Biology: Research has explored its potential biological effects and interactions with biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tellanylidenestannane can be synthesized through several methods. One common approach involves the direct reaction of tin and tellurium at high temperatures. The reaction is typically carried out in a sealed tube to prevent the escape of volatile components. The reaction conditions include heating the mixture to temperatures around 780°C until the reaction is complete .
Industrial Production Methods
In industrial settings, this compound is produced in bulk quantities using similar high-temperature synthesis methods. The compound is often packaged in glass ampules, bottles, or metal ampules to ensure its stability and purity during storage and transportation .
Analyse Des Réactions Chimiques
Types of Reactions
Tellanylidenestannane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as nitric acid or hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of tellurium with other elements or groups. These reactions often require specific catalysts and controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides and tellurium oxides, while reduction can produce elemental tin and tellurium .
Mécanisme D'action
The mechanism by which Tellanylidenestannane exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but its potential as an anticancer agent suggests it may interfere with cellular proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin (II) Oxide (SnO): Similar in structure but lacks the tellurium component.
Tin (IV) Telluride (SnTe2): Contains a higher oxidation state of tin and additional tellurium atoms.
Lead Telluride (PbTe): Another telluride compound with similar thermoelectric properties.
Uniqueness
Tellanylidenestannane is unique due to its specific combination of tin and tellurium, which imparts distinct electronic and thermoelectric properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
12040-02-7 |
|---|---|
Formule moléculaire |
SnTe |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
tellanylidenetin |
InChI |
InChI=1S/Sn.Te |
Clé InChI |
WYUZTTNXJUJWQQ-UHFFFAOYSA-N |
SMILES |
[SnH2]=[Te] |
SMILES canonique |
[Sn]=[Te] |
Key on ui other cas no. |
12040-02-7 |
Description physique |
Grey odorless crystalline solid; [MSDSonline] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-3-methyl-2-[3-methyl-3-(4-nitrophenyl)triazen-1-YL]benzothiazolium chloride](/img/structure/B78658.png)
